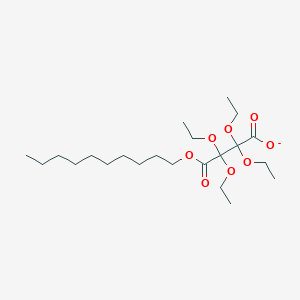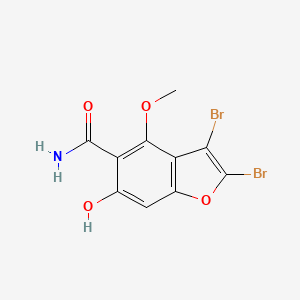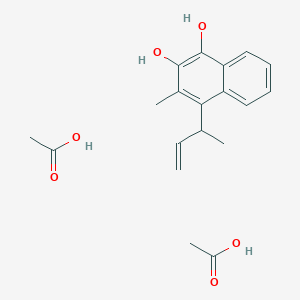![molecular formula C18H17Cl3O2 B14382770 1-Chloro-4-({4-[(5,5-dichloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene CAS No. 88335-01-7](/img/structure/B14382770.png)
1-Chloro-4-({4-[(5,5-dichloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-({4-[(5,5-dichloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene is an organic compound characterized by its complex structure, which includes a benzene ring substituted with chlorine and a phenoxy group linked to a dichloropentene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-({4-[(5,5-dichloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene typically involves multiple steps:
Formation of the Dichloropentene Chain: The dichloropentene chain can be synthesized through the chlorination of pentene using chlorine gas under controlled conditions.
Phenoxy Group Attachment: The phenoxy group is introduced via a nucleophilic substitution reaction, where the dichloropentene reacts with phenol in the presence of a base such as sodium hydroxide.
Final Coupling: The final step involves coupling the phenoxy-substituted dichloropentene with 1-chloro-4-bromomethylbenzene through a nucleophilic substitution reaction, typically using a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are often employed.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-({4-[(5,5-dichloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Chloro-4-({4-[(5,5-dichloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Chloro-4-({4-[(5,5-dichloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-4-({4-[(5-chloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene
- 1-Chloro-4-({4-[(5,5-dibromopent-4-en-1-yl)oxy]phenoxy}methyl)benzene
- 1-Chloro-4-({4-[(5,5-difluoropent-4-en-1-yl)oxy]phenoxy}methyl)benzene
Uniqueness
1-Chloro-4-({4-[(5,5-dichloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene is unique due to the presence of the dichloropentene chain, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
88335-01-7 |
|---|---|
Molecular Formula |
C18H17Cl3O2 |
Molecular Weight |
371.7 g/mol |
IUPAC Name |
1-chloro-4-[[4-(5,5-dichloropent-4-enoxy)phenoxy]methyl]benzene |
InChI |
InChI=1S/C18H17Cl3O2/c19-15-6-4-14(5-7-15)13-23-17-10-8-16(9-11-17)22-12-2-1-3-18(20)21/h3-11H,1-2,12-13H2 |
InChI Key |
PTAIKKWHEPDSET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)OCCCC=C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14382688.png)
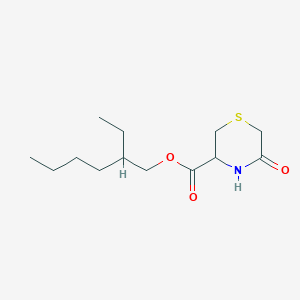
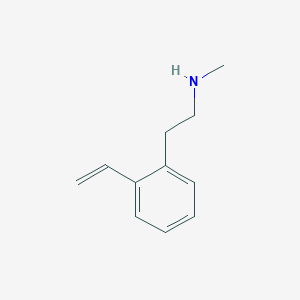
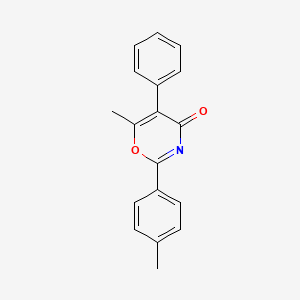
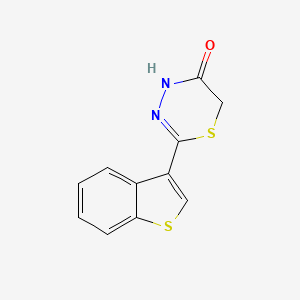

![N-[1,1'-Biphenyl]-3-yl-N~2~-ethyl-N~2~-phenylglycinamide](/img/structure/B14382714.png)

![N-(1-Azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide](/img/structure/B14382722.png)
![Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate](/img/structure/B14382723.png)

